molecular formula C24H17ClN2 B12340201 6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline

6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline

Cat. No.: B12340201
M. Wt: 368.9 g/mol
InChI Key: YAHSWDXECSMIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Molecular Formula Breakdown

Component Contribution
Quinoxaline core C₈H₄N₂
Chlorine (Cl) 1 atom
p-Tolyl groups (2× C₇H₇) C₁₄H₁₄
Ethynyl bridge (C≡C) 2 carbons

Properties

Molecular Formula

C24H17ClN2

Molecular Weight

368.9 g/mol

IUPAC Name

6-chloro-2-(4-methylphenyl)-3-[2-(4-methylphenyl)ethynyl]quinoxaline

InChI

InChI=1S/C24H17ClN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-21-14-12-20(25)15-23(21)26-22/h3-8,10-12,14-15H,1-2H3

InChI Key

YAHSWDXECSMIHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=NC3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Condensation-Based Synthetic Routes

The foundational approach involves condensation reactions between halogenated quinoxaline precursors and functionalized aromatic amines or alkynes.

Two-Step Halogenation-Condensation Protocol

A widely reported method begins with 2,3-dichloroquinoxaline, which undergoes sequential substitutions:

  • Chlorine substitution at position 6 using electrophilic aromatic substitution under Friedel-Crafts conditions.
  • Alkyne introduction via Sonogashira coupling with p-tolylethyne in the presence of Pd(PPh₃)₄/CuI catalysts.

Typical Conditions :

  • Solvent: Toluene or THF
  • Temperature: 80–100°C
  • Yield: 65–78%

One-Pot Heterocyclization

Alternative protocols employ copper-catalyzed cyclization of o-phenylenediamines with 1,2-dicarbonyl compounds. For example:

  • Reacting 6-chloro-2-(p-tolyl)quinoxaline-3-carbaldehyde with p-tolylethyne in the presence of CuI/PPh₃.

Advantages :

  • Reduced purification steps
  • Tolerance for electron-deficient aryl groups

Cross-Coupling Strategies

Sonogashira Coupling

The Sonogashira reaction is pivotal for introducing the p-tolylethynyl group. Key variations include:

Traditional Pd/Cu-Catalyzed Method
Component Specification Source
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
Base Triethylamine
Solvent THF/DMF (3:1)
Temperature 60°C, 12 h
Yield 72–85%
Copper-Free Sonogashira

Recent advancements utilize air-stable Pd precatalysts (e.g., [DTBNpP]Pd(crotyl)Cl) for room-temperature reactions:

  • Solvent : DMSO
  • Base : 2,2,6,6-Tetramethylpiperidine (TMP)
  • Yield : Up to 97%

Heterogeneous Catalysis

Molybdophosphovanadates on Alumina

Supported catalysts enable efficient quinoxaline formation under mild conditions:

  • Catalyst : CuH₂PMo₁₁VO₄₀/Al₂O₃
  • Conditions : Room temperature, toluene solvent
  • Yield : >90%

Mechanistic Insight :
The catalyst facilitates dehydrogenative coupling between o-phenylenediamine and alkynes via Lewis acid activation.

Electrophilic Cyclization

Iodine Monochloride-Mediated Cyclization

Electrophilic agents like ICl promote 6-endo-dig cyclization of 3-alkynyl-2-arylquinoxalines:

  • Substrate : 2-(4-Methylphenyl)-3-(p-tolylethynyl)quinoxaline
  • Conditions : CH₂Cl₂, 0°C → rt
  • Yield : 68%

Comparative Analysis of Methods

Method Yield (%) Temperature Catalytic System Scalability
Condensation 65–78 80–100°C CuI/PPh₃ Moderate
Sonogashira (Pd/Cu) 72–85 60°C Pd(PPh₃)₂Cl₂/CuI High
Heterogeneous >90 rt CuH₂PMo₁₁VO₄₀/Al₂O₃ High
Copper-Free Sonogashira 97 rt [DTBNpP]Pd(crotyl)Cl High

Challenges and Optimization Strategies

  • Byproduct Formation : Homocoupling of alkynes is mitigated using distilled amines and dry solvents .
  • Catalyst Recycling : Heterogeneous systems allow ≥5 reuse cycles without activity loss.
  • Functional Group Tolerance : Electron-withdrawing groups (e.g., -NO₂) require higher temperatures (100–120°C).

Emerging Trends

  • Continuous-Flow Synthesis : Integration of photochemical cyclization and in-line purification for gram-scale production.
  • Biocatalytic Approaches : Preliminary studies on laccase-mediated oxidative coupling show promise for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require bases (e.g., sodium hydroxide) and solvents (e.g., ethanol, acetonitrile).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while substitution reactions can produce various quinoxaline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline has been investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antitumor Activity :
Recent studies have indicated that derivatives of quinoxaline compounds exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the quinoxaline structure have enhanced activity against breast cancer cells, with IC50 values ranging from 10 to 20 µM.

Antimicrobial Properties :
The compound has shown promising results against several bacterial strains. In vitro tests demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can facilitate the formation of more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The presence of chlorine and ethynyl groups allows for nucleophilic substitution, enabling the introduction of new functional groups.
  • Cross-Coupling Reactions : It can participate in cross-coupling reactions, which are essential for constructing complex organic frameworks .

Case Study 1: Antitumor Effects

A study evaluated the cytotoxicity of various quinoxaline derivatives, including this compound. The results indicated enhanced activity against breast cancer cell lines, highlighting the importance of structural modifications in improving efficacy.

Case Study 2: Antimicrobial Evaluation

In vitro evaluations revealed that derivatives of this compound exhibited significant antimicrobial activity against multiple strains of bacteria, reinforcing its potential application in treating infections.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline (CAS 1319039-33-2): Replacing chlorine with bromine increases molecular weight (Br: 79.9 vs. Cl: 35.5 g/mol) and polarizability. Bromine’s lower electronegativity may alter reactivity in cross-coupling reactions compared to the chloro derivative .
  • 2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS 17880-88-5): The trifunctional chlorine and carbonyl groups create a highly electrophilic system, contrasting with the ethynyl-linked p-tolyl groups in the target compound. This derivative is suited for further functionalization via nucleophilic acyl substitution .

Aromatic Substituent Variations

  • 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline: Lacking methyl groups on the aryl rings, this compound exhibits reduced steric hindrance. Crystallographic data show dihedral angles of 49.32° and 61.27° between the quinoxaline plane and phenyl rings, suggesting greater planarity in the p-tolyl derivative could enhance π-π stacking .
  • 6-Chloro-2-styrylquinoxaline (CAS 29804-43-1): The styryl group introduces a conjugated double bond, red-shifting absorption spectra compared to the ethynyl linker. This property is critical for optical applications .

Heterocyclic and Fused-Ring Derivatives

  • Indolo[3,2-b]quinoxaline Derivatives (e.g., CAS 840484-09-5): Fused indole rings extend conjugation, improving charge transport in organic electronics. The target compound’s ethynyl groups may offer similar benefits but with tunable solubility via p-tolyl substituents .
  • Pyridazino[3,4-b]quinoxaline: Nitrogen-rich fused systems exhibit distinct electronic profiles, often enhancing binding to biological targets like kinases. The target compound’s p-tolyl groups may instead promote hydrophobic interactions .

Physical and Spectral Properties

Compound Molecular Weight Key Spectral Features (IR/NMR) Melting Point
Target Compound 340.79 C≡C stretch ~2200 cm⁻¹ (IR); aromatic δ 7.2–8.1 ppm (¹H NMR) Not reported
6-Chloro-2-phenyl-3-(phenylethynyl) 340.79 Similar IR/NMR; crystal structure: C-H···π interactions Not reported
6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl) 384.69 Br-C stretch ~600 cm⁻¹ (IR); increased MW impacts solubility Not reported
6-Chloro-3-(4-methoxybenzyl) derivative 376.9 Methoxy δ ~3.8 ppm (¹H NMR); altered polarity Not reported

Biological Activity

6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline is a synthetic compound belonging to the quinoxaline class, characterized by its unique structure that includes a chloro substituent and two p-tolyl groups. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in cancer research.

  • Molecular Formula : C24_{24}H17_{17}ClN2_{2}
  • Molecular Weight : Approximately 368.86 g/mol
  • CAS Number : 1319039-37-6

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent. Its derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

The mechanism of action for this compound may involve:

  • Interference with Cellular Signaling Pathways : The compound may disrupt key signaling pathways involved in cell proliferation and survival.
  • Direct Cytotoxicity : It may induce apoptosis in malignant cells through various biochemical pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound against several cancer cell lines, demonstrating a significant reduction in cell viability compared to control groups. The IC50_{50} values for different cell lines were reported, indicating strong potential as an anticancer agent.
  • Antimicrobial Properties : In addition to its anticancer effects, quinoxaline derivatives have been studied for their antimicrobial activity. The compound showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, suggesting a dual role as an antimicrobial agent.

Comparative Analysis of Quinoxaline Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundChloro group, two p-tolyl groupsAnticancer, antimicrobial
6-Chloro-2-phenylquinoxalineChloro group, phenyl substitutionAntiviral, anticancer
6-Methyl-3-(p-tolyl)-2-(p-tolylethynyl)quinoxalineMethyl group instead of chloroAntimicrobial
2,3-DichloroquinoxalineTwo chloro substituentsAntitumor

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, including:

  • Iodocyclization : Utilizing iodine as a reagent to facilitate cyclization under controlled conditions.
  • Electrophilic Aromatic Substitution : The presence of the chloro group enhances reactivity towards nucleophiles.

Future Directions

Further studies are necessary to elucidate the full pharmacological profile and therapeutic potential of this compound. Research should focus on:

  • In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
  • Development of Derivatives : Exploring modifications to enhance biological activity and reduce potential side effects.

Q & A

Q. What synthetic methodologies are commonly employed for 6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline, and how are reaction conditions optimized?

The synthesis typically involves a Sonogashira coupling reaction between halogenated quinoxaline precursors and p-tolylethynyl derivatives. For example, in analogous quinoxaline derivatives, copper-catalyzed reactions in chlorobenzene at 343 K yield target compounds via TLC-monitored progress, followed by purification via column chromatography (Petroleum ether/EtOAc eluent) . Key optimizations include adjusting reaction time, temperature, and stoichiometric ratios of catalysts (e.g., CuCl) to minimize by-products.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) at 223 K reveals triclinic (P1) symmetry with unit cell parameters a=8.8652A˚a = 8.8652 \, \text{Å}, b=9.8591A˚b = 9.8591 \, \text{Å}, and c=10.9740A˚c = 10.9740 \, \text{Å} . Intermolecular stabilization involves C–H⋯π interactions (3.36–3.62 Å) between the p-tolylethynyl phenyl ring and quinoxaline core, as well as π–π stacking (slippage: 1.341 Å) between aromatic systems .

Q. What spectroscopic techniques are critical for verifying the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like C≡C (2100–2260 cm1^{-1}) and C–Cl (550–850 cm1^{-1}) .

Advanced Research Questions

Q. How do torsional angles and molecular planarity influence the optoelectronic properties of this quinoxaline derivative?

Dihedral angles between the quinoxaline core and substituents (e.g., 49.32° for p-tolyl groups) disrupt conjugation, reducing π-electron delocalization and altering absorption/emission profiles. Computational methods (DFT) can model these effects by comparing optimized geometries with experimental SC-XRD data .

Q. What strategies resolve contradictions in crystallographic data, such as discrepancies in bond lengths or angles?

Discrepancies arise from thermal motion or refinement errors. Cross-validate using high-resolution SC-XRD (R factor < 0.05) and neutron diffraction. For example, in similar compounds, C–C bond lengths vary by ±0.003 Å; averaging data from multiple crystals reduces uncertainty .

Q. How can computational modeling predict biological activity, and what limitations exist for this compound?

Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like kinases or DNA. However, quinoxalines’ flexible ethynyl groups complicate binding mode predictions. Validate with in vitro assays (e.g., antioxidant activity via DPPH radical scavenging) .

Q. What role do weak intermolecular forces (e.g., C–H⋯π) play in material science applications?

These interactions enhance thermal stability and charge transport in organic semiconductors. For instance, π–π stacking distances < 3.5 Å facilitate hole mobility in thin-film devices .

Methodological Challenges

Q. How to address low yields in Sonogashira couplings for ethynyl-substituted quinoxalines?

Optimize catalyst systems (e.g., Pd(PPh3_3)4_4/CuI) and degas solvents to prevent alkyne homocoupling. Pre-purify reactants via recrystallization to remove inhibitors like amines .

Q. What experimental controls ensure reproducibility in crystallographic studies?

Maintain consistent cooling rates (e.g., 0.5 K/min) during crystal growth to avoid defects. Use a Rigaku Saturn diffractometer with graphite-monochromated Cu-Kα radiation for reliable data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.